N-(3-Fluorobenzyl)cyclohexanamine - 500221-71-6

N-(3-Fluorobenzyl)cyclohexanamine

Catalog Number: EVT-419925
CAS Number: 500221-71-6
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(p-Fluorobenzyl) glycine

Compound Description: N-(p-Fluorobenzyl) glycine, also referred to as fluorobenzyl oxytocin (FBOT) in the provided research, is an oxytocin analog. It exhibits potent binding affinities for human oxytocin receptors in vitro. In ex vivo studies, FBOT demonstrated high potency as a partial agonist in the human uterus, inducing contractions more potently than oxytocin itself. This suggests potential applications for FBOT in preventing postpartum hemorrhage. []

N-(3-Hydroxypropyl) glycine

Compound Description: N-(3-Hydroxypropyl) glycine, also known as hydroxypropyl oxytocin (HPOT), is another oxytocin analog explored in the provided research. Similar to FBOT, HPOT exhibits high binding affinity for human oxytocin receptors. Ex vivo studies revealed HPOT as a highly potent partial agonist in the human uterus, inducing contractions even more potently than FBOT and oxytocin. Notably, HPOT demonstrated additivity with oxytocin and could overcome the inhibitory effects of the oxytocin antagonist atosiban. These findings suggest promising potential for HPOT in managing postpartum hemorrhage. []

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine

Compound Description: This compound, also known as lapatinib, is a tyrosine kinase inhibitor used in the treatment of advanced or metastatic breast cancers overexpressing HER2 (ErbB2). [, , ] It is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and an inhibitor of Pgp, BCRP, and organic anion transporting polypeptide 1B1. [] Lapatinib's brain penetration is limited by efflux transporters at the blood-brain barrier. [, ]

S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-cysteinate (MTC)

Compound Description: MTC is a novel S-allyl-l-cysteine (SAC) and gallic acid conjugate designed and synthesized for its potential neuroprotective effects. Studies in ischemic stroke models demonstrated that MTC protects neurons from injury, likely through mechanisms involving the PI3K/AKT and MEK-ERK signaling pathways. Additionally, MTC was found to reduce endoplasmic reticulum stress, inhibit TREK-1 channel overactivation, and decrease pro-inflammatory factor expression. []

N-(3-{4-[(3-fluorobenzyl)oxy]phenoxy}propyl)-2-pyridin-4-ylacetamide

Compound Description: This compound emerged as a potent and selective reverse sodium-calcium exchanger (NCX) inhibitor, with an IC50 value of 0.085 μM against reverse NCX. It was discovered during the development of benzyloxyphenyl derivatives as potential treatments for heart failure and myocardial ischemia-reperfusion. []

DPI-221 [4-((α-S)-α-((2S,5R)-2,5-Dimethyl-4-(3-fluorobenzyl)-1-piperazinyl)benzyl)-N,N-diethylbenzamide]

Compound Description: DPI-221 is a novel benzhydrylpiperazine compound characterized as a selective δ opioid receptor agonist. It exhibits high affinity for δ receptors (Ki = 2.0 ± 0.7 nM) while displaying significantly lower affinity for μ and κ receptors. DPI-221 effectively inhibited electrically induced contractions in the mouse vas deferens, indicating agonist activity. In rat models, oral administration of DPI-221 significantly prolonged the interval between micturition events without affecting peak void pressure, suggesting its potential for treating bladder activity disorders. DPI-221 demonstrated a favorable safety profile with no convulsion observed at oral doses up to 100 mg/kg in mice. [, , ]

trans-Dichloridobis{2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine-κN 7}platinum(II)

Compound Description: In this platinum(II) complex, the Pt(II) atom is coordinated by the purine N atoms of two 2-chloro-6-[(3-fluorobenzyl)amino]-9-isopropyl-9H-purine ligands and two Cl atoms, forming a slightly distorted trans-square-planar geometry. The crystal structure is stabilized by weak intramolecular N—H⋯Cl contacts, as well as intermolecular C—H⋯Cl and C—H⋯F contacts and weak π–π stacking interactions. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

Compound Description: This compound serves as a crucial intermediate in the synthesis of new quinazoline derivative anti-cancer drugs. It is synthesized from 2-amino-5-iodobenzoic acid through a four-step reaction sequence, with an overall yield of 77.9%. []

N-(3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl)-2-methylbenzenesulfonamide

Compound Description: In this molecule, the cyclohexane ring adopts a chair conformation and the five-membered ring is essentially planar. The crystal structure exhibits intermolecular C—H⋯O and N—H⋯O hydrogen bonds, as well as an intramolecular C—H⋯O hydrogen bond. []

N-(3,5-Dichloropyrid-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic Acid Amide (AWD 12-281)

Compound Description: AWD 12-281 is a potent and selective phosphodiesterase 4 (PDE4) inhibitor designed for topical administration in treating asthma, COPD, and allergic rhinitis. It exhibits strong anti-inflammatory properties, effectively suppressing cytokine production in stimulated human peripheral blood mononuclear cells and nasal polyp cells. [, ]

N-(adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide

Compound Description: This compound is a synthetic cannabinoid and a homolog of ACMB-BZ-F. It has been identified in seized criminal samples. Due to its structural similarity to known synthetic cannabinoids, further research is needed to determine its psychoactive effects. []

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

Compound Description: This compound is synthesized by nucleophilic substitution of methyl 1H-indazole-3-carboxylate with 1-(bromomethyl)-4-fluorobenzene. The crystal structure exhibits hydrogen-bond-like interactions. []

1-(2-Chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine

Compound Description: This condensed aromatic heterocycle holds promise for medicinal and therapeutic chemistry due to its interesting biological properties. The crystal structure reveals a non-centrosymmetric arrangement with antiparallel molecular units forming a one-dimensional framework. []

N-(4-fluorobenzyl)-N-(1-methylpiperidinyl-4-yl)-N'-4-(2-methylpropoxyl)phenylmethyl)urea tartrate crystal form C

Compound Description: This particular crystal form of the N-(4-fluorobenzyl)-N-(1-methylpiperidinyl-4-yl)-N'-4-(2-methylpropoxyl)phenylmethyl)urea tartrate salt represents a stable form, offering advantages in pharmaceutical development. []

2-bromo-N-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]acetamide

Compound Description: This bromoacetamide reagent is designed for the fluorine-18 labeling of oligonucleotides. It efficiently alkylates phosphorothioate monoester groups at the 3'- or 5'-end of single-stranded oligonucleotides, enabling the development of oligonucleotide-based radiopharmaceuticals for PET imaging. []

1-(5-Chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea

Compound Description: This compound, a potent nonpeptide CCR1 antagonist, is labeled with fluorine-18 for potential use in positron emission tomography (PET) imaging. []

o- and p-[18F]fluorobenzyl bromides

Compound Description: These isomers serve as valuable labeled synthons, synthesized from nitrobenzaldehyde in good yield. They are particularly useful in preparing fluorine-18-labeled analogs of benzamide neuroleptics. []

[(18)F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide ([(18)F]1)

Compound Description: [(18)F]1 is a radiotracer with high affinity for both sigma(1) and sigma(2) receptors. It has been investigated for its potential in imaging the proliferative status of solid tumors, particularly breast cancer. Studies suggest that blocking the sigma(1) receptor to achieve sigma(2)-selective labeling improves tumor:background ratio, making it a potentially better anatomic imaging agent than [(18)F]FDG and a better functional imaging agent than radiolabeled DNA precursors. []

Methyl 1-(4-fluorobenzyl)-4-methoxy-5-oxopyrrolidine-3-carboxylate

Compound Description: The crystal structure of this compound has been determined, revealing a monoclinic system. []

N,N-Bis(p-fluorobenzyl)-N'-(2',3'-dideoxy-3'-thiacytidinyl)Formamidine (FBFA-3TC)

Compound Description: Theoretical studies investigated the hydrolysis mechanism of FBFA-3TC, a modified cytidine derivative. The research explored two possible reaction pathways, with the rate-limiting step identified as the initial addition of a water molecule. Computational analysis suggested that the hydrolysis proceeds more favorably through a pathway involving the addition of water to the amidine group's CN double bond. []

N-[N-[(S)-1,3-Dicarboxypropyl]Carbamoyl]-4-[18F]Fluorobenzyl-l-Cysteine ([18F]DCFBC)

Compound Description: [18F]DCFBC is a radiolabeled PSMA inhibitor designed for imaging prostate cancer using PET. Preclinical studies showed high uptake in PSMA-expressing tumors and rapid washout from kidneys and bladder. []

(4-Fluorobenzyl-κC)(bis(2-hydroxyethyl) carbamodithioato-κ2S,S′)(2,2′-imino-diethanolato-κ3N,O,O′)tin(IV)

Compound Description: The crystal structure of this tin(IV) complex, determined through X-ray diffraction analysis, provides insights into its molecular geometry and spatial arrangement. []

Ethyl (6-amino-5-((ethoxycarbonyl)amino)pyridin-2-yl)(4-fluorobenzyl)carbamate

Compound Description: Identified as a significant impurity in the drug Flupirtine, the crystal structure of this compound has been characterized. []

Di(p-fluorobenzyl)tin bis(3-pyridinecarboxylate)

Compound Description: This organotin compound features a seven-coordinate tin atom in a distorted pentagonal bipyramidal geometry. Bridging pyridine N atoms link the molecules into one-dimensional infinite chains. []

1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride

Compound Description: This compound serves as a crucial intermediate in the synthesis of riociguat, a drug used to treat chronic thromboembolic pulmonary hypertension (CTEPH) and pulmonary artery hypertension (PAH). []

6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole

Compound Description: The crystal structure of this compound, determined through X-ray diffraction analysis, reveals a planar imidazothiadiazole ring system and a near-planar bromophenyl ring. Intermolecular C—H⋯N interactions contribute to the stability of the crystal lattice. []

(N-furfuryl-N-(4-fluorobenzyl)dithiocarbamato-S,S′)(thiocyanato-N)(triphenylphosphine)nickel(II)

Compound Description: This nickel(II) complex showcases a rare intramolecular anagostic interaction between a C–H bond and the nickel center. The packing of the complex is stabilized by various non-conventional interactions, including C–H…S, C–H⋯F, and C–H⋯π bonds. []

S 29:1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Compound Description: This compound shows potential as an anti-cancer drug and can be detected using graphene electrochemical sensors. []

1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]2′,5′-dione

Compound Description: This compound exhibits a distinct three-centered hydrogen bonding pattern involving the oxygen atom in the hydantoin ring. This pattern contributes to the overall stability and packing of the molecule in the solid state. []

(4-fluorobenzyl-κC)(bis(2-hydroxyethyl) carbamodithioato-κ2S,S′)(2,2′-imino-diethanolato-κ3N,O,O′)tin(IV)

Compound Description: The crystal structure of this tin(IV) complex has been determined, providing valuable information about its molecular geometry and arrangement. []

Properties

CAS Number

500221-71-6

Product Name

N-(3-Fluorobenzyl)cyclohexanamine

IUPAC Name

N-[(3-fluorophenyl)methyl]cyclohexanamine

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C13H18FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2

InChI Key

VZYLCWFYZXAELP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)F

Canonical SMILES

C1CCC(CC1)NCC2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.